

Isoengeletin: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile

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Compound of Interest

Compound Name: *Isoengeletin*

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This technical guide provides an in-depth overview of the structural elucidation of **isoengeletin**, a dihydroflavonol glycoside found in various plant species. The document details the spectroscopic data essential for its identification and characterization, outlines the experimental protocols for its isolation and analysis, and visualizes its elucidated structure and a key signaling pathway it modulates.

Structure and Properties of Isoengeletin

Isoengeletin, with the molecular formula $C_{21}H_{22}O_{10}$ and a molecular weight of 434.4 g/mol, is a flavonoid characterized by a dihydroflavonol aglycone linked to a rhamnose sugar moiety. Its formal IUPAC name is (2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy}chroman-4-one. The structural elucidation of **isoengeletin** has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for Structural Characterization

The definitive identification of **isoengeletin** relies on a comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, and Mass Spectrometry.

Table 1: NMR Spectroscopic Data for Isoengeletin

The following ^{13}C NMR data was recorded in Acetone- d_6 .

Atom No.	Chemical Shift (δ) in ppm
Aglycone Moiety	
C-2	83.5
C-3	77.4
C-4	197.6
C-4a	101.4
C-5	164.2
C-6	97.4
C-7	167.8
C-8	96.3
C-8a	163.2
C-1'	129.4
C-2'	130.9
C-3'	115.8
C-4'	158.9
C-5'	115.8
C-6'	130.9
Rhamnose Moiety	
C-1"	102.3
C-2"	71.9
C-3"	72.1
C-4"	73.4
C-5"	70.1
C-6"	17.9

Note: ^1H NMR data for **isoengeletin** is not readily available in a comprehensive public database. However, the expected signals would include characteristic aromatic protons of the A and B rings, protons of the heterocyclic C ring, and signals corresponding to the rhamnose moiety.

Table 2: Mass Spectrometry Data for Isoengeletin

Ionization Mode	$[\text{M-H}]^-$ (m/z)	Key Fragment Ions (m/z)
ESI (-)	433.1140	339, 287, 269

The fragmentation pattern in negative ion mode typically shows the loss of the rhamnoside moiety ($[\text{M-H-Rha}]^-$) to produce the aglycone ion at m/z 287.^[1] Further fragmentation can also be observed.

Experimental Protocols for Isolation and Analysis

The isolation and structural elucidation of **isoengeletin** involves a series of systematic experimental procedures.

Extraction and Isolation

- **Plant Material Extraction:** Dried and powdered plant material (e.g., from Smilax species) is typically extracted with a polar solvent such as methanol or ethanol at room temperature.
- **Solvent Partitioning:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their polarity. **Isoengeletin** is typically found in the more polar fractions like ethyl acetate and n-butanol.
- **Chromatographic Purification:** The **isoengeletin**-rich fraction is subjected to various chromatographic techniques for purification. This often involves:
 - **Column Chromatography:** Using stationary phases like silica gel or Sephadex LH-20 with a gradient elution system of solvents like chloroform-methanol or hexane-ethyl acetate.
 - **High-Performance Liquid Chromatography (HPLC):** A C18 column is commonly used with a mobile phase consisting of a gradient of water (often with a small percentage of formic

acid) and methanol or acetonitrile.^[1]

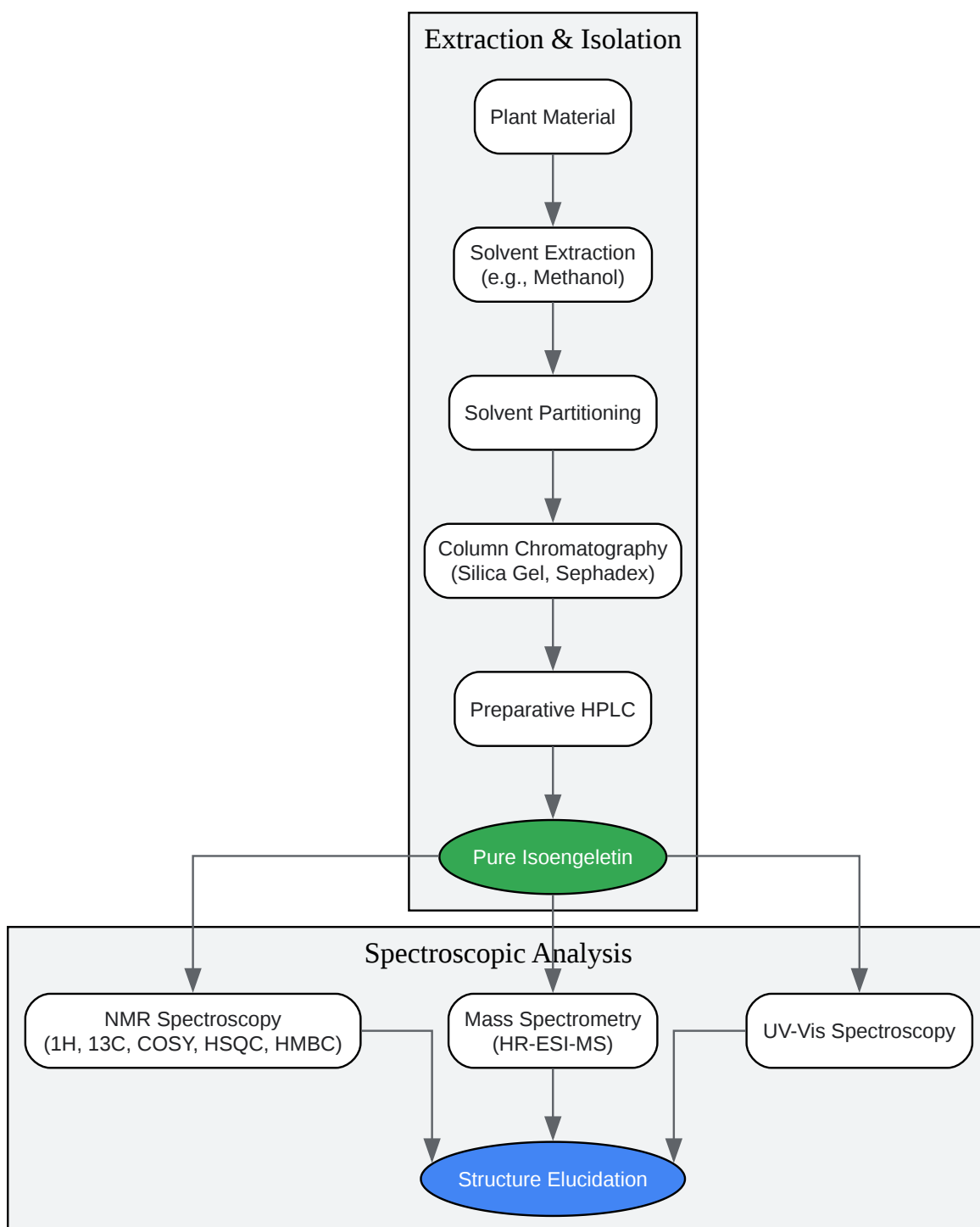
Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A purified sample of **isoengeletin** is dissolved in a deuterated solvent (e.g., Acetone-d₆, Methanol-d₄, or DMSO-d₆).
 - Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - Data Analysis: The chemical shifts, coupling constants, and correlations from these spectra are used to piece together the molecular structure, including the stereochemistry.
- Mass Spectrometry (MS):
 - Instrumentation: High-resolution mass spectrometry (HRMS) coupled with a liquid chromatography system (LC-MS), often with an electrospray ionization (ESI) source, is used.
 - Data Acquisition: The analysis is typically performed in both positive and negative ion modes to obtain the molecular ion peak and fragmentation patterns.
 - Data Analysis: The exact mass measurement from HRMS helps to determine the molecular formula, and the fragmentation data provides information about the different structural units of the molecule, such as the sugar moiety and the aglycone.^[1]
- UV-Vis Spectroscopy:
 - The UV-Vis spectrum of **isoengeletin** in a solvent like methanol is recorded to observe the characteristic absorption maxima of the flavonoid chromophore.

Visualizing Structure and Function

Workflow for Isoengeletin Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structural elucidation of **isoengeletin** from a natural source.

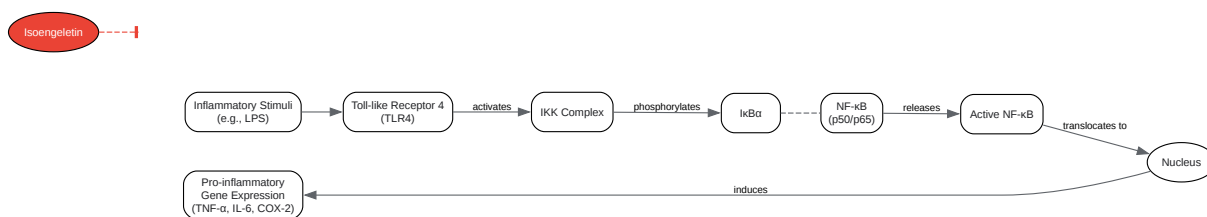


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Caption: Workflow for the isolation and structural elucidation of **isoengeletin**.

Proposed Anti-inflammatory Signaling Pathway of Isoengeletin

Isoengeletin and its isomers have been reported to possess anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. The following diagram illustrates a proposed mechanism for this inhibition.

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Caption: Proposed inhibition of the NF- κ B signaling pathway by **isoengeletin**.

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References

- 1. Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

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